4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene
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Overview
Description
4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene is an organic compound with the molecular formula C22H44 It is characterized by its unique structure, which includes multiple branched alkyl groups and a double bond at the fourth position of the octene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene typically involves the alkylation of a suitable precursor with 2,2-dimethylpropyl groups. One common method includes the use of a Grignard reagent, such as 2,2-dimethylpropylmagnesium bromide, which reacts with a suitable octene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to a fully saturated alkane.
Substitution: The alkyl groups can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or ozone (O3) in an organic solvent.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of diols or ketones depending on the reaction conditions.
Reduction: Formation of the fully saturated alkane, 4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloctane.
Substitution: Formation of halogenated derivatives, such as 4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyl-4-bromo-octane.
Scientific Research Applications
4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms and kinetics.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structure.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals with branched alkyl groups.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as lubricants and plasticizers.
Mechanism of Action
The mechanism by which 4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the steric hindrance of the branched alkyl groups, which can affect the accessibility of the double bond and other reactive sites. In biological systems, the compound may interact with molecular targets through hydrophobic interactions and steric effects, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(2,2-dimethylpropyl)-2H-1,3-dioxol-2-one: Contains a similar branched alkyl structure but with a dioxolane ring.
4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyl-4-octane: The fully saturated analog of the compound.
4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyl-4-bromo-octane: A halogenated derivative.
Uniqueness
4,5-Bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene is unique due to its combination of a double bond and multiple branched alkyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying the effects of steric hindrance and for developing specialized materials and chemicals.
Properties
CAS No. |
61877-75-6 |
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Molecular Formula |
C22H44 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,5-bis(2,2-dimethylpropyl)-2,2,7,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C22H44/c1-19(2,3)13-17(14-20(4,5)6)18(15-21(7,8)9)16-22(10,11)12/h13-16H2,1-12H3 |
InChI Key |
UDDARUHQYSLCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=C(CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
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